molecular formula C6H3ClN2 B015407 3-Chloro-2-cyanopyridine CAS No. 38180-46-0

3-Chloro-2-cyanopyridine

Cat. No.: B015407
CAS No.: 38180-46-0
M. Wt: 138.55 g/mol
InChI Key: YDPLFBIGFQFIDB-UHFFFAOYSA-N
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Description

3-Chloro-2-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a derivative of pyridine, where a chlorine atom and a cyano group are substituted at the second and third positions, respectively. This compound is a white to light yellow crystalline solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

3-Chloro-2-cyanopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-cyanopyridine typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the dropwise addition of an organic alkali at temperatures ranging from -5 to 40 degrees Celsius. The mixture is then heated to 30 to 75 degrees Celsius to complete the reaction. After the reaction, the product is separated and purified to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of hazardous by-products such as sulfur dioxide and phosphoric waste .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

    Reduction Products: Aminopyridines from the reduction of the cyano group.

Properties

IUPAC Name

3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLFBIGFQFIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347474
Record name 3-Chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38180-46-0
Record name 3-Chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of compound 145-B, (22.37 g, 172.7 mmol) in acetonitrile (175 mL) was added triethylamine (48 mL, 346 mmol) and TMS-CN (56 mL, 420 mmol). The solution was heated at reflux for 20 h then evaporated in vacuo. The residue was partitioned between EtOAc (250 mL), 10% aqueous Na2CO3 (50 mL), and filtered over celite. The organic portion of the filtrate was washed with 10% aqueous Na2CO3 (2×50 mL), brine (50 mL), and the organics dried over Na2SO4, filtered, and evaporated in vacuo to afford a dark crystalline residue, which was dissolved in warm diethyl ether (200 mL), filtered, and evaporated in vacuo to afford compound 145-C as a tan-orange powder (23.41 g, 98%). 1H-NMR (DMSO-d6): δ 7.78-7.84 (m, 1H), 8.30 (d, 1H), 8.73 (d, 1H); MS: m/z 139.1 (MH+).
Quantity
22.37 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxypicolinamide (2.00 g, 14.5 mmol) in phosphorus oxychloride (10 mL) at room temperature was added phosphorus pentachloride (6.00 g, 28.8 mmol). The mixture was heated at reflux for 90 min, and the solvent was removed by distillation. The residue was poured into water, the aqueous solution was neutralized by addition of sodium bicarbonate, and was extracted with ethyl acetate. The organic phase was filtered through silica gel, the filtrate was concentrated, and the residue was subjected to flash chromatography on silica gel, affording 300 mg of 3-chloro-2-cyanopyridine. 1H NMR (CDCl3) δ7.50 (dd, 1, J=4.8, 8.4), 7.89 (dd, 1, J=l.6, 8.4), 8.63 (dd, 1, J=l.6, 4.8).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,3-dichloropyridine (1.48 g, 10 mmol), zinc cyanide (705 mg, 6 mmol,), zinc (dust, 29 mg, 0.45 mmol), [1,1′-bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with dichloromethane (1:1) (0.18 g, 0.22 mol) in N,N-dimethylformamide (10 mL) was heated at reflux for 5 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. Removal of the solvent and silica gel chromatography afforded 1.05 g (76%) of 2-cyano-3-chloropyridine.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
705 mg
Type
catalyst
Reaction Step One
Name
Quantity
29 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Compound 44A (2.59 g, 20 mmol), trimethylsilylcyanide (5.95 g, 60 mmol), Et3N (4.05 g, 40 mmol), and acetonitrile (20 mL) were combined in a 3-necked 250-mL round-bottomed flask under nitrogen and refluxed for 6 h, at which time HPLC analysis indicated complete consumption of starting material. The cooled reaction mixture was concentrated under reduced pressure to give a brown semi-solid which was partitioned between 3 N aqueous Na2CO3 and CH2Cl2. The organic layer was washed with water, brine, dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography using 5% Et2O/CH2Cl2 as eluent to give the product 44B as a white crystalline solid (1.84 g, 67%). 1H NMR (CDCl3) 7.37 (dd, J=4.7, 8.4 Hz, 1H), 7.73 (dd, J=1.4, 8.2 Hz, 1H), 8.47 (dd, J=1.3, 4.6 Hz, 1H); LC/MS m/z 139 [M+H]+.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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